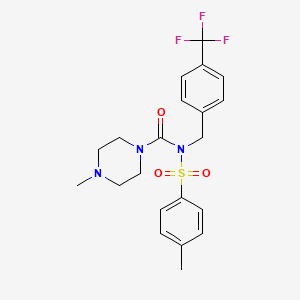
4-methyl-N-tosyl-N-(4-(trifluoromethyl)benzyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-tosyl-N-(4-(trifluoromethyl)benzyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24F3N3O3S and its molecular weight is 455.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methyl-N-tosyl-N-(4-(trifluoromethyl)benzyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes diverse research findings, including case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a piperazine ring substituted with a tosyl group and a trifluoromethylbenzyl moiety, which are critical for its biological interactions.
1. Enzyme Inhibition
Research has indicated that compounds similar to this compound exhibit significant inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of 4-(trifluoromethyl)benzoyl hydrazine-1-carboxamides demonstrated moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE, suggesting that similar structural features may confer inhibitory properties on the target compound as well .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through studies evaluating its efficacy against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The minimum inhibitory concentrations (MICs) were reported to be in the range of 125–250 µM, indicating moderate activity against these pathogens .
3. Cytotoxicity
In terms of cytotoxic effects, studies have shown that the compound does not exhibit significant cytostatic properties against eukaryotic cell lines such as HepG2 and MonoMac6, suggesting a favorable safety profile for further development .
Case Study 1: Enzyme Inhibition
A study focused on the synthesis and biological evaluation of various hydrazinecarboxamide derivatives found that the introduction of alkyl chains significantly influenced AChE inhibition potency. The most potent derivatives were identified as N-tridecyl and N-pentadecyl variants, which exhibited selectivity and potency superior to traditional inhibitors like rivastigmine .
| Compound Type | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Rivastigmine | ~10 | ~30 |
| N-Tridecyl | ~25 | ~100 |
| N-Pentadecyl | ~30 | ~150 |
Case Study 2: Antimycobacterial Activity
In another study assessing antimycobacterial activity, derivatives of the piperazine-based compounds were evaluated against M. tuberculosis H37Rv. The findings indicated that while the activity was lower than that of established drugs like isoniazid, certain modifications in the molecular structure enhanced efficacy against specific strains .
特性
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O3S/c1-16-3-9-19(10-4-16)31(29,30)27(20(28)26-13-11-25(2)12-14-26)15-17-5-7-18(8-6-17)21(22,23)24/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQKIMSRMSVZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(F)(F)F)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













